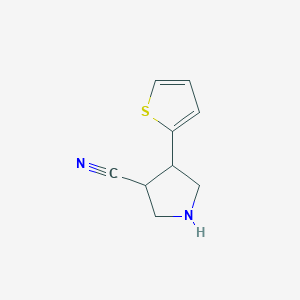![molecular formula C8H11N5O B1478598 5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2090149-63-4](/img/structure/B1478598.png)
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Vue d'ensemble
Description
Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, 1,3,5-triazines being common . The parent molecules’ molecular formula is C3H3N3 . They have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .
Synthesis Analysis
The more common 1,3,5-isomers are prepared by trimerization of nitrile and cyanide compounds . The 1,2,3- and 1,2,4-triazines are more specialized methods . The former family of triazines can be synthesized by thermal rearrangement of 2-azidocyclopropenes . Also mainly of specialized interest, the 1,2,4-isomer is prepared from condensation of 1,2-dicarbonyl compounds with amidrazones .Molecular Structure Analysis
The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water . 2,4,6-Tris (phenoxy)-1,3,5-triazine results when the trichloride is treated with phenol . With amines, one or more chloride is displaced .Applications De Recherche Scientifique
Synthesis and Biological Activities of Triazines : Research on triazines, a closely related structural class, highlights their significance in medicinal chemistry. Triazines and their derivatives have been explored for their anticancer, anti-HIV, antimicrobial, and enzymatic effects. The versatility of these compounds stems from their ability to undergo various chemical reactions, making them suitable as potential drug candidates or bioactive molecules (Makki, Abdel-Rahman, & Alharbi, 2019).
Triazole Derivatives and Their Patent Landscape : The triazole class, sharing a similar heterocyclic nature, has been the focus of numerous patents for new drugs due to their wide range of biological activities. These include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of new triazole derivatives is driven by the continuous search for new therapeutic agents, highlighting the importance of heterocyclic compounds in drug discovery (Ferreira et al., 2013).
Heterocyclic Compounds Bearing Triazine Scaffold : The triazine scaffold is noteworthy in medicinal chemistry due to its incorporation into compounds with a broad spectrum of biological activities. Synthetic derivatives of triazine have shown effectiveness as antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory agents. This underscores the potential of triazine-based structures as central moieties for developing future pharmaceuticals (Verma, Sinha, & Bansal, 2019).
Eco-Friendly Synthesis of Triazine Derivatives : The eco-friendly synthesis of 1,2,4-triazine derivatives emphasizes the ongoing research into sustainable and green chemical processes for producing biologically active compounds. The abundant literature on triazines reflects their importance across various fields, including pharmaceuticals, agriculture, and material science (Rani & Kumari, 2020).
Mécanisme D'action
- The primary target of this compound is the serotonin receptor (5-HT2A) . Specifically, it exhibits functional agonism at 5-HT2A receptors .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. This compound can also modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, it may affect pathways involved in energy production, lipid metabolism, and amino acid synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-6-4-7-8(14)12(3-2-9)10-5-13(7)11-6/h4-5H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGNSEDKKPKVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN(C(=O)C2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



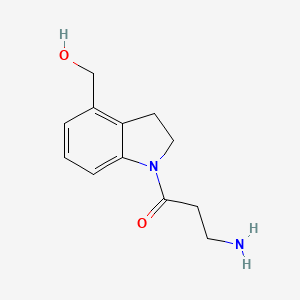
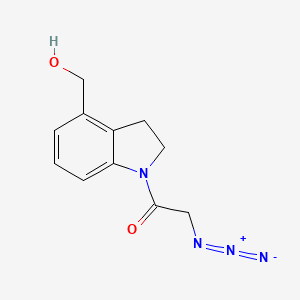
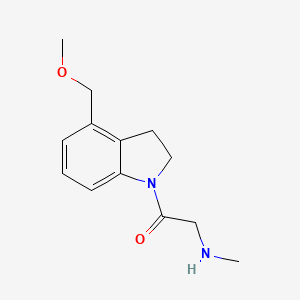
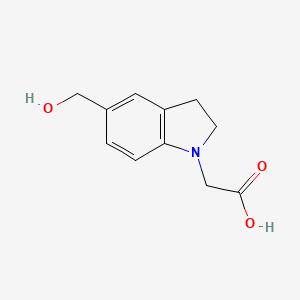
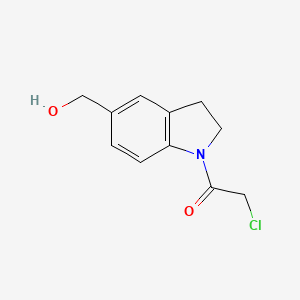

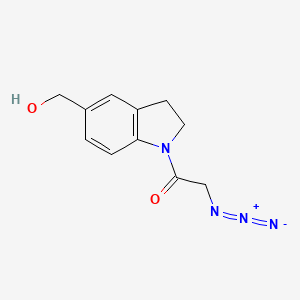
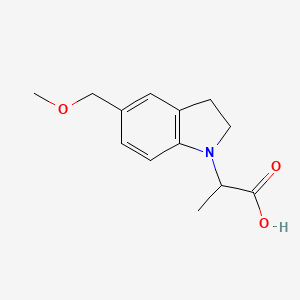
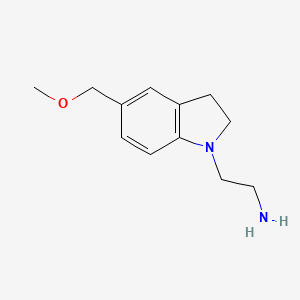


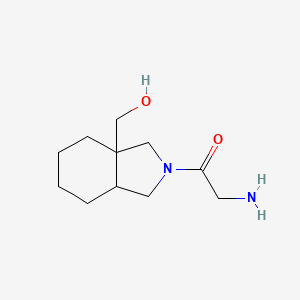
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478534.png)
